molecular formula C10H18ClNO3 B13458437 Methyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate hydrochloride

Methyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate hydrochloride

Cat. No.: B13458437
M. Wt: 235.71 g/mol
InChI Key: OHUSDYREJNPQQK-UHFFFAOYSA-N
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Description

Methyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate hydrochloride is a spiro compound characterized by its unique bicyclic structure, which includes a pyrrolidine ring and an oxane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps including alkylation and heterocyclization . The final product is obtained by treating the intermediate with lithium aluminum hydride in tetrahydrofuran (THF), followed by conversion to the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride
  • Methyl 1-oxa-8-azaspiro[4.5]decane-3-carboxylate hydrochloride
  • tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Uniqueness

Methyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate hydrochloride stands out due to its specific structural features and the presence of both nitrogen and oxygen atoms in the spiro ring system. This unique structure contributes to its distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C10H18ClNO3

Molecular Weight

235.71 g/mol

IUPAC Name

methyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride

InChI

InChI=1S/C10H17NO3.ClH/c1-13-9(12)8-6-10(7-11-8)2-4-14-5-3-10;/h8,11H,2-7H2,1H3;1H

InChI Key

OHUSDYREJNPQQK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2(CCOCC2)CN1.Cl

Origin of Product

United States

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